molecular formula C13H28 B097090 6,6-Dimethylundecane CAS No. 17312-76-4

6,6-Dimethylundecane

Cat. No. B097090
CAS RN: 17312-76-4
M. Wt: 184.36 g/mol
InChI Key: ZFOODCBUKSMZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethylundecane, also known as DMU, is a hydrocarbon compound with the molecular formula C13H28. It is a branched alkane with two methyl groups attached to the sixth carbon atom. DMU is a colorless liquid that is insoluble in water but soluble in organic solvents. It is commonly used as a reference standard in gas chromatography.

Mechanism Of Action

6,6-Dimethylundecane does not have any known biological activity or mechanism of action.

Biochemical And Physiological Effects

6,6-Dimethylundecane does not have any known biochemical or physiological effects.

Advantages And Limitations For Lab Experiments

The main advantage of using 6,6-Dimethylundecane as a reference standard in gas chromatography is its high purity and well-defined structure, which allows for accurate and reproducible analysis of complex mixtures of hydrocarbons. However, 6,6-Dimethylundecane is not suitable for the analysis of polar compounds or compounds that are not volatile under the conditions of gas chromatography.

Future Directions

Further research could focus on the synthesis and characterization of other branched alkanes with different chain lengths and branching patterns. This could lead to the development of new reference standards for gas chromatography and a better understanding of the physical and chemical properties of branched alkanes. Additionally, the use of 6,6-Dimethylundecane or other branched alkanes as model compounds for the study of the behavior of hydrocarbons in the environment could be explored.

Synthesis Methods

6,6-Dimethylundecane can be synthesized by the reaction of 1-bromoundecane with 2-methylpropene in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through an elimination mechanism, resulting in the formation of 6,6-Dimethylundecane as the main product.

Scientific Research Applications

6,6-Dimethylundecane is commonly used as a reference standard in gas chromatography for the analysis of complex mixtures of hydrocarbons. It is also used as a model compound for the study of the physical and chemical properties of branched alkanes.

properties

CAS RN

17312-76-4

Product Name

6,6-Dimethylundecane

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

6,6-dimethylundecane

InChI

InChI=1S/C13H28/c1-5-7-9-11-13(3,4)12-10-8-6-2/h5-12H2,1-4H3

InChI Key

ZFOODCBUKSMZBZ-UHFFFAOYSA-N

SMILES

CCCCCC(C)(C)CCCCC

Canonical SMILES

CCCCCC(C)(C)CCCCC

Other CAS RN

17312-76-4

synonyms

6,6-Dimethylundecane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.